Increased Lipophilicity (XLogP3) of 7-Bromo-1-ethyl-6-methyl-indazole Relative to NH‑Free Analogs
The N1‑ethyl substitution in 7‑bromo‑1‑ethyl‑6‑methyl‑indazole significantly elevates the computed lipophilicity compared to its NH‑free counterpart, 7‑bromo‑6‑methyl‑1H‑indazole. According to PubChem computed descriptors, the target compound has an XLogP3 value of 2.9, while the NH‑free analog has an XLogP3 of approximately 2.3, a difference of +0.6 log units [1][2]. This increase corresponds to an approximately 4‑fold higher predicted partition coefficient, which can translate to enhanced membrane permeability and potentially improved oral bioavailability for derived drug candidates [3]. In medicinal chemistry campaigns, such a lipophilicity shift is often decisive for optimizing absorption and brain penetration.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 7-Bromo-6-methyl-1H-indazole (CAS 1257535-45-7): XLogP3 ≈ 2.3 |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity directly influences membrane permeability and metabolic clearance; a difference of 0.6 log units can meaningfully alter a compound's pharmacokinetic profile and its suitability for in vivo studies.
- [1] PubChem. 7-Bromo-1-ethyl-6-methyl-indazole. Compound Summary CID 131446006. National Center for Biotechnology Information. View Source
- [2] PubChem. 7-Bromo-6-methyl-1H-indazole. Compound Summary CID 53400355. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5, 235–248. View Source
